

Application Note: Structural Elucidation of Secoxyloganin using NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Secoxyloganin	
Cat. No.:	B110862	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secoxyloganin, a secoiridoid glycoside, is a natural product found in various plant species, including those of the Lonicera genus.[1][2] It has garnered interest in the scientific community due to its potential biological activities, which include hepato-protective, antibacterial, and cytotoxic effects.[3] Accurate structural elucidation and quantification of **Secoxyloganin** are crucial for understanding its mechanism of action, for quality control of herbal medicines, and for further drug development. This application note provides detailed protocols for the analysis of **Secoxyloganin** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with tabulated spectral data for reference.

Data Presentation NMR Spectroscopic Data

The following tables summarize the 1H and ^{13}C NMR chemical shifts for **Secoxyloganin** recorded in $D_2O.[4]$

Table 1: ¹H NMR Data of **Secoxyloganin** (300 MHz, D₂O)[4]



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.30	d	9.3
3	7.42	S	
5	3.20	m	_
6a	2.15	m	_
6b	1.85	m	
7	5.80	ddd	17.1, 10.5, 8.1
8	5.25	d	17.1
9	5.18	d	10.5
10a	2.50	dd	14.7, 8.1
10b	2.35	dd	14.7, 5.1
11-OCH₃	3.65	S	
1'	4.60	d	7.8
2'	3.25	t	8.4
3'	3.40	t	9.0
4'	3.35	t	9.3
5'	3.45	m	
6'a	3.80	dd	12.3, 2.1
6'b	3.60	dd	12.3, 5.7

Table 2: ¹³C NMR Data of **Secoxyloganin** (75.5 MHz, D₂O)[4]



Position	Chemical Shift (δ, ppm)
1	98.2
3	152.1
4	110.5
5	35.1
6	42.8
7	135.9
8	118.2
9	46.1
10	41.5
11	170.1
12-OCH₃	52.3
1'	100.2
2'	74.5
3'	77.8
4'	71.3
5'	78.1
6'	62.5

Mass Spectrometry Data

The mass spectral data provides information on the molecular weight and fragmentation pattern of **Secoxyloganin**. The following table summarizes the key mass-to-charge ratios (m/z) observed in UPLC-Q-TOF-MS/MS analysis.

Table 3: High-Resolution Mass Spectrometry Data for Secoxyloganin



Ion Type	Observed m/z	Formula
[M-H] ⁻	403.125	C17H23O11
[M+HCOOH-H] ⁻	449.13	C18H25O13

Table 4: Key MS/MS Fragment Ions of **Secoxyloganin** ([M-H]⁻ as precursor)

Fragment m/z	Putative Assignment
371.1036	[M-H-CH₃OH] ⁻
241.0761	[M-H-Glc] ⁻
223.0656	[M-H-Glc-H₂O] [−]
179.0556	[Glc-H] ⁻
165.0532	[C7H9O4] ⁻

Glc = Glucose moiety (C₆H₁₀O₅)

Experimental Protocols

Sample Preparation: Extraction of Secoxyloganin from Plant Material

This protocol is a general guideline for the extraction of secoiridoids from plant sources, adapted from methodologies for similar compounds.[5]

Materials:

- Dried and powdered plant material (e.g., leaves of Lonicera japonica)[6]
- Methanol (MeOH)
- Water (H₂O)
- Ultrasonicator



- Centrifuge
- Rotary evaporator
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

- Weigh 1 g of the powdered plant material and place it in a flask.
- Add 20 mL of 80% methanol in water.
- Sonicate the mixture for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
- The remaining aqueous extract can be further purified using a C18 SPE cartridge to remove non-polar impurities.
- Elute the cartridge with a step gradient of methanol in water. **Secoxyloganin** is expected to elute in the more polar fractions.
- Dry the purified fraction containing **Secoxyloganin** for NMR and MS analysis.

NMR Spectroscopy

Instrumentation:

- NMR Spectrometer (e.g., Bruker, 300 MHz or higher)
- NMR tubes (5 mm)
- Deuterated solvent (e.g., D₂O or CD₃OD)



Internal standard (optional, for quantitative analysis)

Protocol:

- Dissolve 5-10 mg of the purified **Secoxyloganin** sample in 0.6 mL of D₂O.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
- For ¹H NMR, a typical spectral width would be 0-10 ppm.
- For ¹³C NMR, a typical spectral width would be 0-200 ppm.
- Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
- Reference the chemical shifts to the residual solvent peak.

UPLC-Q-TOF/MS Analysis

This protocol is based on established methods for the analysis of iridoid glycosides.[1][7]

Instrumentation:

- UPLC system coupled with a Q-TOF mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo G2-XS QTof)
- C18 column (e.g., 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Sample vials

Protocol:

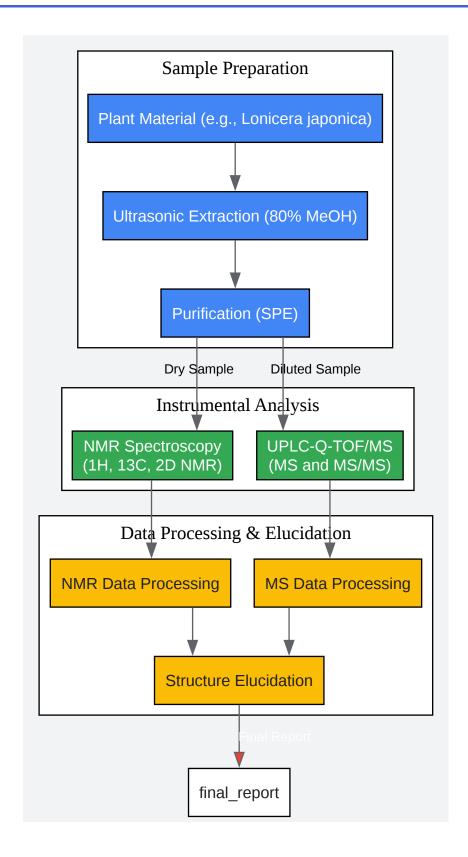
Prepare a 1 mg/mL stock solution of the Secoxyloganin sample in 50% methanol.



- Dilute the stock solution to a final concentration of 10 μg/mL for analysis.
- Set the column temperature to 40°C.
- Use a gradient elution, for example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B;
 18-20 min, 5% B.
- Set the flow rate to 0.3 mL/min.
- The injection volume should be 1-5 μL.
- For the mass spectrometer, use an electrospray ionization (ESI) source in negative ion mode.
- Set the capillary voltage to 2.5-3.0 kV.
- Set the desolvation temperature to 350-450°C and the source temperature to 100-120°C.
- Acquire data in a mass range of m/z 50-1000.
- For MS/MS analysis, select the precursor ion of **Secoxyloganin** ([M-H]⁻ at m/z 403.1) and apply a collision energy ramp to obtain fragment ions.

Mandatory Visualization

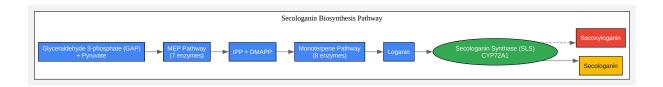




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Caption: Experimental workflow for the isolation and structural analysis of **Secoxyloganin**.





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Caption: Simplified biosynthetic pathway of Secologanin, a precursor to **Secoxyloganin**.

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- To cite this document: BenchChem. [Application Note: Structural Elucidation of Secoxyloganin using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF].



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